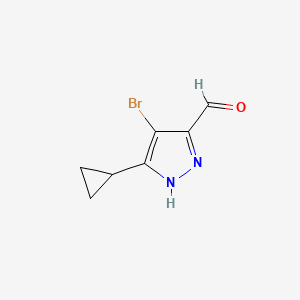![molecular formula C23H17Cl2F3N2O5 B2654742 6-[5-(2,3-Dichlorophenyl)furan-2-yl]-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one CAS No. 1005066-28-3](/img/structure/B2654742.png)
6-[5-(2,3-Dichlorophenyl)furan-2-yl]-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a compound description includes its molecular formula, molecular weight, and structural formula. For example, a similar compound, “5-(3,4-Dichlorophenyl)furfural”, has a molecular formula of C11H6Cl2O2 .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. For instance, the synthesis of “6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate” derivatives involved a series of reactions and these compounds were reported as antiviral agents .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. For example, the structure of “5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furaldehyde” was determined using various spectroscopic techniques .Chemical Reactions Analysis
This involves studying the chemical reactions that a compound can undergo. For instance, the Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, etc. For instance, the compound “3- 5-(4-Chlorophenyl)furan-2-yl acrylic acid” has a melting point of 195-199 °C .Aplicaciones Científicas De Investigación
Synthesis and Bioactive Potential
- The synthesis of potentially bioactive compounds has been explored using similar chemical structures. For instance, Abdel Hafez, Ahmed, and Haggag (2001) describe the synthesis of compounds from 5-acetyl-6-hydroxy-4-methoxybenzo[b]furan, leading to various derivatives with potential bioactivity (Abdel Hafez, Ahmed, & Haggag, 2001).
Chemical Reactions and Properties
- Research by Alves et al. (2001) on Diels–Alder reactions of alkyl 2H-azirine-3-carboxylates with furans provides insights into the chemical behavior of similar compounds (Alves et al., 2001).
- Karlivan et al. (1996) studied the synthesis and conversions of 5-(3,5-6-trichloro-1,4-benzoquinon-2-yl)-2-isopropylidenehydrazinothiazole and related thiazolines, shedding light on reaction pathways relevant to similar chemical structures (Karlivan et al., 1996).
Pharmacological Applications
- Research by Romagnoli et al. (2015) on novel 3-arylaminobenzofuran derivatives, targeting the colchicine site on tubulin, provides an example of the pharmacological applications of similar compounds in cancer and antiangiogenic therapy (Romagnoli et al., 2015).
Environmental Chemistry
- Ye et al. (2008) developed a methodology to measure concentrations of environmental phenols, including similar compounds, in human milk. This study highlights the environmental and health-related aspects of such chemicals (Ye et al., 2008).
Novel Compound Synthesis and Characterization
- Research by Makkar and Chakraborty (2018) on novel furanyl derivatives from the red seaweed Gracilaria opuntia, which include compounds with similar structural elements, demonstrates the diversity of sources and potential applications in pharmacology (Makkar & Chakraborty, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-[5-(2,3-dichlorophenyl)furan-2-yl]-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2F3N2O5/c1-34-12-7-5-11(6-8-12)20(31)17-19(29-21(32)30-22(17,33)23(26,27)28)16-10-9-15(35-16)13-3-2-4-14(24)18(13)25/h2-10,17,19,33H,1H3,(H2,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWOKAQBXOQMAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

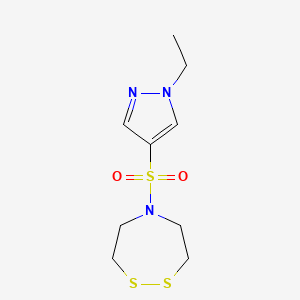
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2654664.png)
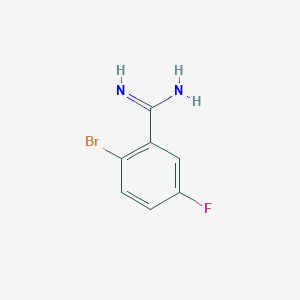

![N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2654669.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2654675.png)
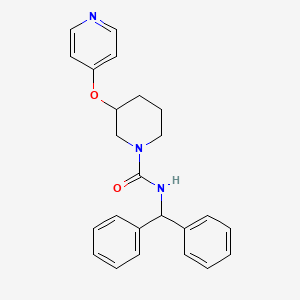
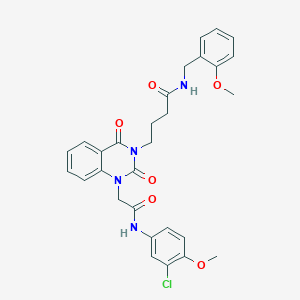
![2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2654678.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2654679.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654680.png)
![1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2654681.png)
